3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one
CAS No.: 512807-39-5
Cat. No.: VC21479173
Molecular Formula: C12H12N2OS
Molecular Weight: 232.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512807-39-5 |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.3g/mol |
| IUPAC Name | (E)-3-(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C12H12N2OS/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
| Standard InChI Key | CASRTAOYDNMUOI-AATRIKPKSA-N |
| Isomeric SMILES | CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CS2 |
| SMILES | CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2 |
| Canonical SMILES | CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2 |
Introduction
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is a heterocyclic compound that combines the pyrazole and thiophene moieties. These structural motifs are of significant interest in medicinal chemistry due to their biological activity and potential applications in drug development. This compound belongs to the class of chalcones, which are known for their diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Structural Features
The compound's structure consists of:
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Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The pyrazole is substituted with two methyl groups at positions 1 and 5, enhancing its lipophilicity.
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Thiophene Ring: A sulfur-containing aromatic ring attached to the propenone backbone.
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Propenone Linker: The α,β-unsaturated carbonyl group (chalcone framework) bridges the pyrazole and thiophene rings, contributing to its reactivity and biological activity.
The molecular formula of this compound is , and it exhibits conjugation between the aromatic systems and the carbonyl group, which may influence its electronic properties.
Synthesis
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one typically involves a Claisen-Schmidt condensation reaction. This process includes:
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Reacting a pyrazole derivative (e.g., 4-acetyl-1,5-dimethylpyrazole) with a thiophene-based aldehyde.
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Using a base catalyst such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system.
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Conducting the reaction under reflux conditions to yield the desired chalcone derivative.
This method provides moderate to high yields and allows for structural modifications by varying the substituents on the pyrazole or thiophene rings.
Research Applications
This compound is of interest for:
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Drug Development: As a scaffold for designing anticancer or anti-inflammatory agents.
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Material Science: Due to its conjugated system, it may serve as a precursor for optoelectronic materials.
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Synthetic Chemistry: Its structure allows for further functionalization to explore new derivatives with enhanced activity.
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